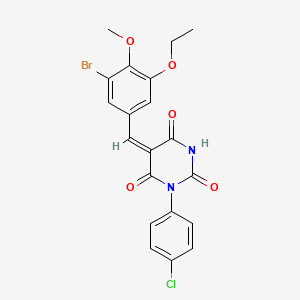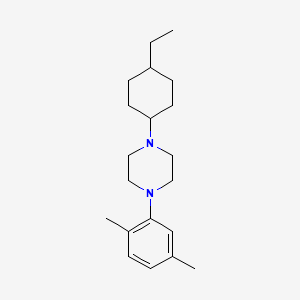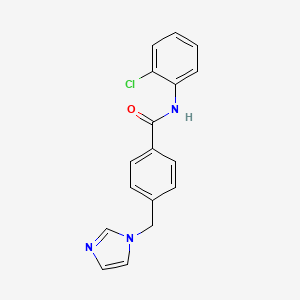![molecular formula C13H18N6O2 B5973957 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, commonly known as BG-12, is a potent and selective inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is a small molecule drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsing-remitting multiple sclerosis (RRMS). BG-12 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for the treatment of various neurological disorders.
Wirkmechanismus
BG-12 exerts its therapeutic effects through the activation of the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway. The drug binds to and activates the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione transcription factor, which then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of target genes. This leads to the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
BG-12 has been shown to have a number of biochemical and physiological effects, including the upregulation of antioxidant and anti-inflammatory genes, the inhibition of pro-inflammatory cytokines, the promotion of myelin repair, and the reduction of oxidative stress. These effects are thought to contribute to the drug's therapeutic potential in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BG-12 in lab experiments include its well-established mechanism of action, its ability to activate the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway, and its demonstrated anti-inflammatory and neuroprotective effects. However, there are also some limitations to using BG-12 in lab experiments. For example, the drug may have off-target effects that could complicate the interpretation of experimental results. In addition, the optimal dosing and treatment regimens for BG-12 in various experimental models are not well-established.
Zukünftige Richtungen
There are several future directions for research on BG-12. First, further studies are needed to elucidate the optimal dosing and treatment regimens for the drug in various neurological disorders. Second, more research is needed to understand the off-target effects of BG-12 and how these effects may impact its therapeutic potential. Finally, there is a need for more studies to investigate the long-term safety and efficacy of BG-12 in humans.
Synthesemethoden
BG-12 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,9-dimethyl-1,4-dihydro-1H-purine-2,6-dione with butylamine in the presence of a base to form the corresponding butylamino derivative. This intermediate is then reacted with hydrazine hydrate to form the triazinone ring system. The final step involves the oxidation of the triazinone with tert-butyl hydroperoxide to form the desired product, 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione.
Wissenschaftliche Forschungsanwendungen
BG-12 has been extensively studied for its therapeutic potential in various neurological disorders. The drug has been shown to have anti-inflammatory and neuroprotective effects through the activation of the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway. The 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway is a key regulator of the cellular antioxidant response, which plays a critical role in protecting cells from oxidative stress and inflammation. BG-12 has been shown to activate this pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Eigenschaften
IUPAC Name |
7-butyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-4-5-6-18-11(20)9-10(17(3)13(18)21)14-12-16-15-8(2)7-19(9)12/h4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXSEMIVCUYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5973878.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)



![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)

![5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5973994.png)